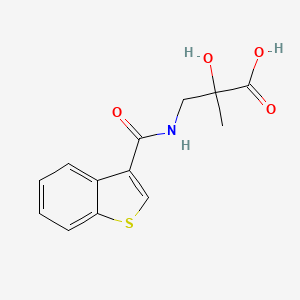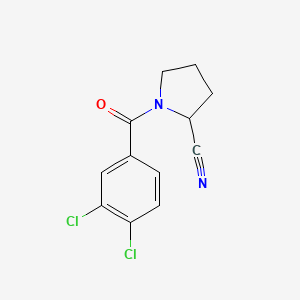
3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid, also known as BTCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of nitric oxide and prostaglandin E2 production, as well as the reduction of oxidative stress markers. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds with similar pharmacological properties. However, one limitation is the lack of available data on its pharmacokinetics and pharmacodynamics, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid, including the development of new derivatives with improved pharmacological properties, the investigation of its potential use in the treatment of other diseases, such as cancer and diabetes, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in various applications.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including medicine and microbiology. Its pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities, make it a promising candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and to determine its optimal use in various applications.
合成法
The synthesis of 3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid involves a multistep process that starts with the reaction of 1-benzothiophene-3-carboxylic acid with thionyl chloride to form 1-benzothiophene-3-carbonyl chloride. This intermediate is then reacted with N-methylhydroxylamine hydrochloride to form N-methylhydroxylamine 1-benzothiophene-3-carbonyl chloride, which is further reacted with 2-hydroxy-2-methylpropanoic acid to produce this compound.
科学的研究の応用
3-(1-Benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
3-(1-benzothiophene-3-carbonylamino)-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-13(18,12(16)17)7-14-11(15)9-6-19-10-5-3-2-4-8(9)10/h2-6,18H,7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWONVNAVKAEFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CSC2=CC=CC=C21)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578867.png)
![4-[[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]methyl]pyridine-2-carbonitrile](/img/structure/B7578880.png)
![2-Methyl-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578900.png)
![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7578906.png)

![2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7578914.png)
![4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)

![2-Hydroxy-3-[(2-hydroxy-4-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7578942.png)
![2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7578948.png)

![(5-Ethyl-2-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7578961.png)
![3-[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578965.png)
![3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578970.png)